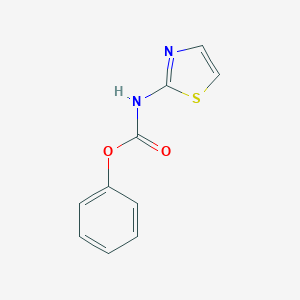

N-(1,3-thiazol-2-yl)phénylcarbamate

Vue d'ensemble

Description

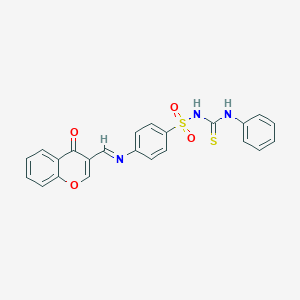

Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the CAS Number: 39142-40-0 . It has a molecular weight of 220.25 . The IUPAC name for this compound is phenyl 1,3-thiazol-2-ylcarbamate .

Molecular Structure Analysis

In the crystal structure of phenyl N-(1,3-thiazol-2-yl)carbamate, intermolecular N—H⋯N and C—H⋯O interactions link the molecules into a two-dimensional network, forming R 2 2(8) ring motifs . π–π contacts between the thiazole rings [centroid–centroid distance = 3.535 (1) Å] may further stabilize the structure .Physical And Chemical Properties Analysis

Phenyl N-(1,3-thiazol-2-yl)carbamate is a powder with a melting point of 178-182°C . It is stored at room temperature .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés thiazoliques sont reconnus pour leur potentiel à contrôler diverses voies cellulaires, qui peuvent être explorées pour une activité anticancéreuse sélective. La structure unique du N-(1,3-thiazol-2-yl)phénylcarbamate peut contribuer à cette application en interagissant avec des cibles spécifiques au sein des cellules cancéreuses .

Activité antimicrobienne et antituberculeuse

Des composés contenant le groupement thiazole ont montré des résultats prometteurs in vitro contre une variété d'agents pathogènes microbiens, notamment les bactéries et les champignons, ainsi qu'une activité antituberculeuse contre M. tuberculosis souche H37Rv . Ceci suggère que le this compound pourrait être un candidat pour le développement de nouveaux agents antimicrobiens.

Applications agricoles

Certains dérivés thiazoliques ont été trouvés pour stimuler la croissance des plantes et augmenter le rendement en graines et la teneur en huile dans des cultures telles que le colza . Ceci indique que le this compound pourrait potentiellement être utilisé pour améliorer la productivité agricole.

Développement de médicaments

Les thiazoles sont essentiels au développement de médicaments pour diverses affections, notamment les allergies, l'hypertension, l'inflammation, la schizophrénie, les infections bactériennes et le VIH, et plus encore . Le composé en question peut servir d'intermédiaire clé ou de motif structurel dans la synthèse de ces agents thérapeutiques.

Molécules à pertinence médicinale

Le noyau thiazole est un élément important dans de nombreuses molécules à pertinence médicinale, notamment des médicaments anticancéreux utilisés cliniquement comme le dabrafénib et le dasatinib . Le this compound pourrait être utilisé dans la synthèse ou l'optimisation de ces médicaments.

Études d'amarrage moléculaire

Les dérivés thiazoliques font souvent l'objet d'études d'amarrage moléculaire pour prédire leur interaction avec des cibles biologiques. Ceci est crucial pour la conception de médicaments et la compréhension du mécanisme d'action au niveau moléculaire .

Mécanisme D'action

Target of Action

Phenyl N-(1,3-thiazol-2-yl)carbamate, also known as phenyl 1,3-thiazol-2-ylcarbamate, is a compound used for proteomics research Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets like topoisomerase ii and cyclooxygenase-1 , which play crucial roles in DNA replication and inflammation respectively.

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, voreloxin, a thiazole derivative, affects the DNA replication pathway by interacting with topoisomerase II .

Result of Action

For instance, voreloxin, a thiazole derivative, causes DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Avantages Et Limitations Des Expériences En Laboratoire

Phenyl N-(1,3-thiazol-2-yl)carbamate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of organic compounds. Additionally, it is relatively easy to obtain and synthesize, and is relatively stable when stored. However, there are some limitations to using phenyl N-(1,3-thiazol-2-yl)carbamate in laboratory experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, and can degrade when exposed to these elements.

Orientations Futures

The potential applications of phenyl N-(1,3-thiazol-2-yl)carbamate are vast and varied. It has been studied for its potential as an inhibitor of enzymes and as an antimicrobial agent. Additionally, it has been used in the synthesis of novel drugs, such as antifungal agents. Furthermore, it has been studied for its potential to inhibit the growth of bacteria and fungi. Future research should focus on further understanding the biochemical and physiological effects of phenyl N-(1,3-thiazol-2-yl)carbamate, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research should be conducted on the mechanism of action of phenyl N-(1,3-thiazol-2-yl)carbamate, and on the development of new methods for synthesizing the compound.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Thiazole derivatives, which include phenyl N-(1,3-thiazol-2-yl)carbamate, have been found to possess various biological activities such as anti-inflammatory, antiviral, antimicrobial, antifungal, and anticancer properties . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

phenyl N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVVRXLSXHPYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349519 | |

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39142-40-0 | |

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

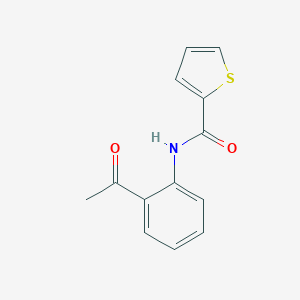

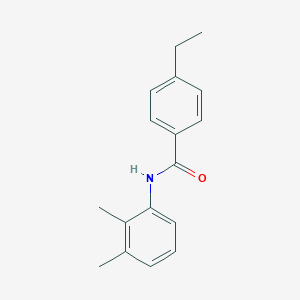

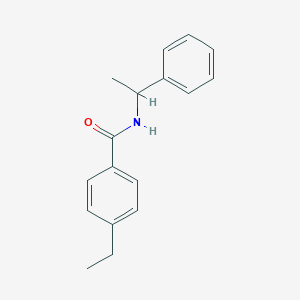

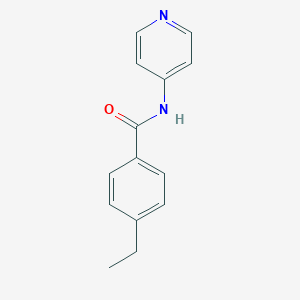

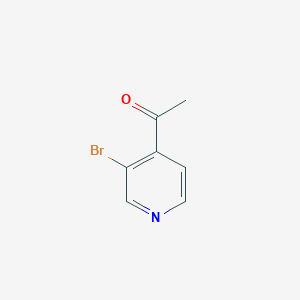

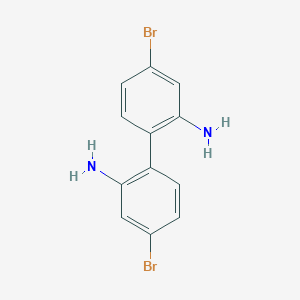

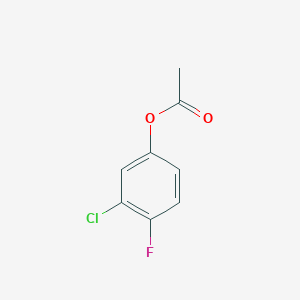

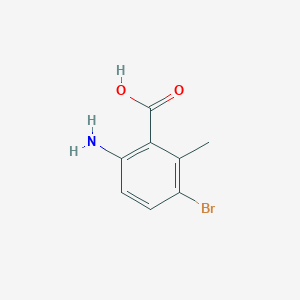

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate as revealed by the study?

A1: The study elucidates several key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate []:

- Non-planar conformation: The phenyl and thiazole rings in the molecule are not coplanar, exhibiting a dihedral angle of 66.69° between them [].

- Intermolecular interactions: The crystal structure is stabilized by a network of intermolecular interactions. These include N—H⋯N and C—H⋯O hydrogen bonds forming R 2 2(8) ring motifs. Additionally, π–π stacking interactions between thiazole rings with a centroid-centroid distance of 3.535 Å, and a weak C—H⋯π interaction contribute to the overall stability [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)

![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)